molecular formula C8H14O3 B3263167 ethyl 2-formylpentanoate CAS No. 36873-43-5

ethyl 2-formylpentanoate

Cat. No.: B3263167
CAS No.: 36873-43-5
M. Wt: 158.19 g/mol
InChI Key: OASVWNCOIKOUFT-UHFFFAOYSA-N
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Description

Ethyl 2-formylpentanoate is an organic compound with the molecular formula C8H14O3. It is an ester, characterized by the presence of a formyl group (–CHO) attached to the second carbon of a pentanoate chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-formylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the oxidation of ethyl 2-pentenoate using an oxidizing agent like potassium permanganate or chromium trioxide. This reaction introduces the formyl group at the second carbon position, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formylpentanoate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 2-formylpentanoic acid.

    Reduction: Ethyl 2-hydroxypentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds and is used in studies involving enzyme-catalyzed reactions.

    Medicine: this compound is utilized in the development of drug candidates and as a reference compound in pharmacological studies.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-formylpentanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions.

Comparison with Similar Compounds

Ethyl 2-formylpentanoate can be compared with other esters and aldehydes:

    Ethyl acetate: Similar ester structure but lacks the formyl group, making it less reactive in certain chemical transformations.

    Ethyl formate: Contains a formyl group but has a simpler structure with only two carbon atoms, limiting its versatility in synthesis.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 2-formylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-7(6-9)8(10)11-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASVWNCOIKOUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313049
Record name Ethyl 2-formylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36873-43-5
Record name Ethyl 2-formylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36873-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-formylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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